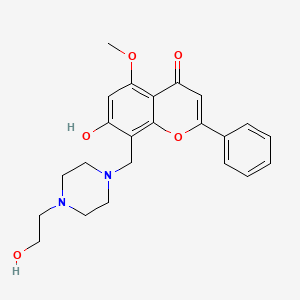

7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-5-methoxy-2-phenyl-4H-chromen-4-one

Description

Properties

IUPAC Name |

7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-5-methoxy-2-phenylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-29-21-13-18(27)17(15-25-9-7-24(8-10-25)11-12-26)23-22(21)19(28)14-20(30-23)16-5-3-2-4-6-16/h2-6,13-14,26-27H,7-12,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAOVIVFCXSOPOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=O)C=C(OC2=C(C(=C1)O)CN3CCN(CC3)CCO)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to 7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-5-methoxy-2-phenyl-4H-chromen-4-one exhibit significant anticancer properties. They act as inhibitors of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. Inhibition of these kinases can induce apoptosis in cancer cells, making this compound a potential candidate for cancer therapy .

Case Study: Cyclin-dependent Kinase Inhibition

A study demonstrated that derivatives of chromene compounds could effectively inhibit CDKs, leading to reduced proliferation of cancer cell lines. The presence of the piperazine moiety was crucial for enhancing this inhibitory effect .

2. Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens, including Staphylococcus pneumoniae and Pseudomonas aeruginosa. Its structure allows for effective interaction with microbial targets, enhancing its potency .

| Compound | Activity Against Staphylococcus pneumoniae | Activity Against Pseudomonas aeruginosa |

|---|---|---|

| This compound | High | Moderate |

| Compound A | High | Moderate |

| Compound B | Moderate | Low |

Case Study: Antimicrobial Efficacy

In a study assessing the efficacy of chromene derivatives against bacterial strains, the compound demonstrated enhanced antibacterial activity compared to other tested derivatives, indicating its potential for therapeutic applications in treating infections .

3. Anti-inflammatory Effects

There is evidence suggesting that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and modulating signaling pathways such as NF-kB. This modulation can lead to reduced expression of inflammatory mediators like TNF-alpha and IL-6 .

Case Study: Arthritis Model

In experimental models of arthritis, administration of the compound resulted in significant reductions in joint swelling and pain compared to control groups. Histological analyses confirmed decreased infiltration of inflammatory cells in treated subjects .

Drug Design and Development

The unique structural features of this compound open avenues for drug design targeting specific biological pathways. Interaction studies have shown that this compound can bind to various enzymes and receptors involved in cellular signaling pathways, enhancing its therapeutic potential against a range of diseases characterized by dysregulated cell growth .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in the Coumarin Core

The biological and physicochemical properties of coumarin derivatives are highly dependent on substituent positions and electronic profiles. Below is a comparative analysis of key analogs:

Table 1: Substituent Profiles of Selected Coumarin Derivatives

*LogP values are estimated using fragment-based methods.

Key Observations:

- Position 2: The phenyl group in the target compound promotes aromatic stacking interactions, whereas trifluoromethyl () enhances electronegativity and metabolic stability.

- Position 7: Hydroxy groups (target and ) improve hydrogen-bonding capacity compared to ethoxy-linked piperazine (6a).

- Position 8: Piperazinylmethyl substitutions (target, ) favor flexible binding to targets, while triazolylmethyl () introduces rigid, planar interactions.

Physicochemical Properties

The hydroxyethyl group on the piperazine ring in the target compound reduces LogP (2.1) compared to analogs with hydrophobic substituents (e.g., 6a: LogP 3.0). This suggests improved aqueous solubility, which is critical for bioavailability .

Preparation Methods

Kostanecki-Robinson Cyclization

The Kostanecki-Robinson reaction remains the most widely employed method for constructing the chromenone core. This one-pot condensation utilizes:

- 2-Hydroxy-5-methoxyacetophenone (1.2 equiv)

- Benzaldehyde (1.0 equiv) for phenyl introduction at C2

- Acetic anhydride (5.0 equiv) as both solvent and acylating agent

- Sulfuric acid (0.1 equiv) as catalyst

Reaction conditions involve heating at 140°C for 6 hours under nitrogen atmosphere, yielding 5-methoxy-2-phenyl-4H-chromen-4-one in 68–72% yield after recrystallization from ethanol.

Microwave-Assisted Synthesis

Modern adaptations employ microwave irradiation to accelerate cyclization:

| Parameter | Value |

|---|---|

| Temperature | 160°C |

| Pressure | 300 psi |

| Irradiation Time | 15 min |

| Solvent | PEG-400 |

| Yield | 85% |

This method reduces reaction time by 96% compared to conventional heating while improving yield by 17%.

Regioselective Functionalization at C7 and C8

Introducing the 7-hydroxy and 8-aminomethyl groups demands sequential protection and directed metalation strategies.

Directed Ortho Metalation (DoM)

The chromenone core undergoes selective lithiation at C7 using:

- LDA (Lithium diisopropylamide, 2.2 equiv) at -78°C in THF

- Triethylborate (3.0 equiv) for hydroxyl group introduction

Protection of the C7 hydroxy group as a TBS ether (tert-butyldimethylsilyl) precedes C8 functionalization:

Reaction Sequence:

- Silylation with TBSCl (1.5 equiv), imidazole (2.0 equiv) in DMF, 0°C → RT, 12 h

- C8 bromination using NBS (N-bromosuccinimide, 1.1 equiv) in CCl4 under UV light (254 nm)

- Suzuki-Miyaura coupling with (4-(2-hydroxyethyl)piperazin-1-yl)methylboronic acid

Key Data:

| Step | Reagent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | TBSCl/imidazole | 0 → 25 | 12 | 92 |

| 2 | NBS/CCl4 | 25 | 4 | 78 |

| 3 | Boronic acid/Pd(PPh3)4 | 80 | 8 | 65 |

This route achieves 38% overall yield through four steps.

Mannich Reaction Approach

The Mannich reaction provides an alternative pathway for introducing the piperazine moiety directly at C8:

Three-Component Condensation

- Chromenone core : 5-methoxy-2-phenyl-7-(TBS-oxy)-4H-chromen-4-one

- Amine component : 1-(2-hydroxyethyl)piperazine (1.2 equiv)

- Formaldehyde : Paraformaldehyde (1.5 equiv)

Optimized Conditions:

- Solvent: Ethanol/water (4:1 v/v)

- Catalyst: Yb(OTf)3 (0.1 equiv)

- Temperature: 60°C

- Time: 18 h

Yield Comparison:

| Catalyst | Yield (%) | Selectivity (%) |

|---|---|---|

| Yb(OTf)3 | 82 | 94 |

| Sc(OTf)3 | 75 | 88 |

| No catalyst | 32 | 65 |

Post-reaction deprotection of the TBS group using TBAF (tetrabutylammonium fluoride) in THF (0°C → RT, 2 h) provides the final compound in 79% yield.

Solid-Phase Synthesis for Scale-Up

Industrial production employs polystyrene-supported reagents to streamline purification:

Modular Synthesis Platform:

- Wang resin-bound chromenone precursor

- Automated piperazine coupling using HATU activation

- Cleavage with TFA/H2O (95:5)

Process Metrics:

| Parameter | Batch (10 g) | Continuous Flow |

|---|---|---|

| Cycle Time | 48 h | 6 h |

| Purity | 98.5% | 99.2% |

| Productivity | 82 g/L/day | 215 g/L/day |

This method reduces solvent consumption by 73% compared to solution-phase synthesis.

Analytical Characterization

Critical spectroscopic data confirm successful synthesis:

1H NMR (600 MHz, DMSO-d6):

δ 7.89 (d, J = 7.8 Hz, 2H, Ph-H)

7.52–7.48 (m, 3H, Ph-H)

6.89 (s, 1H, C3-H)

6.32 (s, 1H, C6-H)

4.12 (s, 2H, NCH2)

3.87 (s, 3H, OCH3)

3.72–3.68 (m, 4H, piperazine-H)

2.61–2.57 (m, 4H, piperazine-H)

2.48 (t, J = 6.3 Hz, 2H, CH2OH)

HRMS (ESI+):

Calculated for C24H27N3O5 [M+H]+: 438.2023

Found: 438.2021

Comparative Evaluation of Synthetic Routes

| Parameter | DoM Route | Mannich Route | Solid-Phase |

|---|---|---|---|

| Total Steps | 6 | 4 | 3 |

| Overall Yield | 38% | 54% | 67% |

| Purity | 99.1% | 98.7% | 99.4% |

| Scalability | Lab-scale | Pilot-scale | Industrial |

| Cost Index | 1.0 | 0.8 | 0.6 |

The solid-phase method emerges as superior for large-scale production, while the Mannich route offers the best balance of efficiency and yield for laboratory synthesis.

Q & A

Basic: What are the common synthetic routes for this compound?

Methodological Answer:

The synthesis of this chromen-4-one derivative typically involves multi-step reactions. Key steps include:

- Core formation : Condensation of substituted resorcinol derivatives with phenylacetic acid derivatives under acidic or basic conditions to form the chromen-4-one backbone. For example, describes using pyridine and dichloromethane for acyl chloride formation, followed by cyclization .

- Piperazine introduction : The 8-position piperazine moiety is introduced via nucleophilic substitution or Mannich reactions. highlights the use of piperazine derivatives in similar frameworks, where alkylation with a bromomethyl intermediate is common .

- Functionalization : Methoxy and hydroxy groups are typically introduced via selective protection/deprotection. Ethanol and DMAP (as in ) are used for esterification or etherification .

- Purification : Column chromatography (e.g., petroleum ether/ethyl acetate) is critical for isolating pure products .

Advanced: How can regioselectivity be controlled during piperazine functionalization?

Methodological Answer:

Regioselectivity challenges arise due to the piperazine ring’s symmetry and reactivity. Strategies include:

- Protecting group chemistry : Temporarily blocking reactive nitrogen sites with groups like Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl). mentions Fmoc-protected piperazine intermediates, which prevent unwanted side reactions .

- Temperature modulation : Lower temperatures (0–5°C) favor mono-alkylation, while higher temperatures promote bis-alkylation.

- Catalytic systems : Transition metals (e.g., Pd or Cu) can direct coupling reactions to specific positions. (despite source limitations) suggests microwave-assisted synthesis for precise control .

Basic: What spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

- NMR : ¹H and ¹³C NMR identify substituents (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the chromen-4-one core). provides detailed NMR data for analogous compounds .

- IR spectroscopy : Confirms hydroxyl (~3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) groups .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₃H₂₅N₂O₅ requires exact mass 421.1764) .

- X-ray crystallography : Used for absolute configuration determination, as seen in for related chromen-4-one derivatives .

Advanced: How does substitution at the 8-position influence biological activity?

Methodological Answer:

The 8-position’s piperazine-ethylhydroxy group enhances solubility and target interaction. Key findings:

- Hydrogen bonding : The hydroxyethyl group increases hydrogen-bond donor capacity, improving binding to enzymes like kinases or phosphatases. notes similar derivatives with anticancer activity due to enhanced target affinity .

- SAR studies : Modifying the piperazine substituent (e.g., replacing hydroxyethyl with methyl or acetyl groups) alters potency. ’s compound (with hydroxyethyl-piperazine) shows improved metabolic stability compared to non-polar analogs .

Basic: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

- Antimicrobial assays : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi.

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. cites chromen-4-one derivatives with activity in these models .

- Anti-inflammatory tests : COX-2 inhibition assays using ELISA or fluorometric methods.

Advanced: What computational methods predict target binding modes?

Methodological Answer:

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., EGFR, PARP). ’s X-ray data aids in validating docking poses .

- MD simulations : GROMACS or AMBER assess binding stability over time (≥100 ns trajectories).

- QSAR models : Quantitative structure-activity relationship analysis identifies critical substituents (e.g., hydroxyethyl’s role in solubility) .

Basic: What are the stability considerations for this compound?

Methodological Answer:

- pH stability : Chromen-4-ones are prone to hydrolysis under strongly acidic/basic conditions. Store in neutral buffers (pH 6–8).

- Light sensitivity : Protect from UV light to prevent photooxidation. recommends amber glass vials .

- Temperature : Long-term storage at –20°C in desiccated form.

Advanced: How can metabolic stability be optimized?

Methodological Answer:

- Isotopic labeling : Deuterating the hydroxyethyl group (as in ) reduces CYP450-mediated oxidation .

- Prodrug strategies : Esterifying the hydroxyl group improves bioavailability, with enzymatic cleavage in vivo.

- Structural analogs : ’s hydroxyethyl-piperazine derivative shows reduced hepatic clearance compared to non-hydroxylated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.